2-Bromoheptafluoronaphthalene
Overview
Description
2-Bromoheptafluoronaphthalene is an organic compound that contains both bromine and fluorine atoms. Its chemical formula is C10BrF7, and it has a molecular weight of 333 g/mol . This compound is characterized by a naphthalene core structure with a bromine atom attached at the second position and seven fluorine atoms substituted on the remaining carbon atoms of the aromatic rings . It appears as a colorless to light yellow solid and is soluble in organic solvents such as ether and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoheptafluoronaphthalene is typically synthesized through the halogenation of naphthalene molecules. One common method involves the mono-bromination of octafluoronaphthalene. This process can be carried out by treating octafluoronaphthalene with bromine in the presence of a catalyst under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromoheptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions. These reactions typically involve strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized naphthalene compounds.
Scientific Research Applications
2-Bromoheptafluoronaphthalene has several scientific research applications, including:
Synthesis of Semiconducting Materials: It serves as a building block for the synthesis of semiconducting materials due to its unique electronic properties.
Fluorophores for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) Devices: The incorporation of fluorine atoms into aromatic molecules like this compound enhances their properties as fluorophores.
Preparation of Liquid Crystal Materials, Dyes, and Pharmaceutical Compounds: It is used as an intermediate in the synthesis of various liquid crystal materials, dyes, and pharmaceutical compounds.
Component of Surfactants, Lubricants, and Chemical Catalysts: Some derivatives of this compound are used in the formulation of surfactants, lubricants, and chemical catalysts.
Mechanism of Action
The mechanism of action of 2-Bromoheptafluoronaphthalene is primarily related to its ability to participate in various chemical reactions due to the presence of both bromine and fluorine atoms. These atoms influence the electronic properties of the compound, making it a valuable precursor for the synthesis of materials with desired electrical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,4,5,6,7,8-heptafluoronaphthalene: This compound is structurally similar to 2-Bromoheptafluoronaphthalene and shares similar chemical properties.
Octafluoronaphthalene: This compound is a precursor in the synthesis of this compound and has similar electronic properties due to the presence of multiple fluorine atoms.
2-Hydrazinoheptafluoronaphthalene: Another derivative of heptafluoronaphthalene, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart specific electronic characteristics to the compound. This makes it a valuable building block for the synthesis of semiconducting materials and fluorophores with tailored properties. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications.
Biological Activity
2-Bromoheptafluoronaphthalene (2-BHFN), with the chemical formula C₁₀BrF₇, is a brominated fluoronaphthalene compound notable for its unique structural properties. The substitution of seven hydrogen atoms with fluorine and one with bromine results in distinct physical and chemical characteristics that may confer biological activity. This article explores the potential biological implications of 2-BHFN, including its applications in pharmaceutical chemistry and materials science.
The molecular structure of 2-BHFN contributes to its stability and reactivity. The presence of both bromine and fluorine atoms enhances its electronic properties, making it a candidate for various applications, particularly in the synthesis of semiconductors and liquid crystal materials.
Table 1: Comparison of Related Compounds
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1-Bromonaphthalene | C₁₀H₇Br | Brominated naphthalene derivative; lower fluorination |
2-Bromoperfluoronaphthalene | C₁₀BrF₈ | Fully fluorinated with one bromine; higher stability |
Octafluoronaphthalene | C₁₀F₈ | Fully fluorinated naphthalene; lacks bromine |
Perfluoronaphthalene | C₁₀F₈ | Fully fluorinated; used in specialized applications |
Biological Activity
Research on the biological activity of 2-BHFN is limited but suggests potential applications in medicinal chemistry. The compound has been noted for its role as a precursor in synthesizing anticancer drugs and other pharmaceutical agents. Its unique properties may enhance the efficacy of such compounds.
Case Studies
- Anticancer Applications : Preliminary studies indicate that derivatives of halogenated naphthalenes, including 2-BHFN, exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved therapeutic profiles.
- Fluorophore Development : Due to its structural characteristics, 2-BHFN has been explored as a potential fluorophore in biological imaging applications. Fluorophores are critical in various biomedical applications, including fluorescence microscopy and flow cytometry.
- Material Science : The compound's stability under thermal stress makes it suitable for use in developing high-performance materials, including liquid crystals used in display technologies. These materials can also have biological implications when used in biocompatible devices.
Safety and Toxicological Data
As a perfluorinated compound, 2-BHFN may pose hazards similar to those associated with other perfluorinated chemicals. While specific toxicity data for 2-BHFN is scarce, it is essential to consider potential environmental impacts and human health risks associated with exposure to brominated and fluorinated compounds.
Properties
IUPAC Name |
2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTDLHCXDWASRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465603 | |
Record name | 2-Bromoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27041-17-4 | |
Record name | 2-Bromoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation observed when 2-bromoheptafluoronaphthalene reacts with antimony pentafluoride?
A1: The research paper focuses on the reaction of this compound with antimony pentafluoride, specifically highlighting a ring contraction. [] This suggests that the reaction leads to a product with a smaller ring structure compared to the starting material.
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